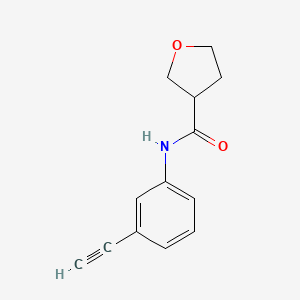

N-(3-ethynylphenyl)oxolane-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-ethynylphenyl)oxolane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-10-4-3-5-12(8-10)14-13(15)11-6-7-16-9-11/h1,3-5,8,11H,6-7,9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNOBDVIRAKDJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)C2CCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)oxolane-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylaniline and oxolane-3-carboxylic acid.

Coupling Reaction: The 3-ethynylaniline undergoes a coupling reaction with oxolane-3-carboxylic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

Purification: The crude product is purified using techniques such as column chromatography to obtain pure N-(3-ethynylphenyl)oxolane-3-carboxamide.

Industrial Production Methods

Industrial production methods for N-(3-ethynylphenyl)oxolane-3-carboxamide may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)oxolane-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-ethynylphenyl)oxolane-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity. The carboxamide linkage provides stability and specificity to the compound, allowing it to selectively interact with its targets.

Comparison with Similar Compounds

Erlotinib (N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine)

Structural Differences :

- Erlotinib contains a quinazoline core with bis(2-methoxyethoxy) and ethynylphenyl groups, while the target compound replaces the quinazoline with an oxolane-carboxamide.

Functional Differences :

- Erlotinib is a well-established EGFR tyrosine kinase inhibitor approved for cancer therapy .

- The oxolane-carboxamide structure in the target compound may alter target specificity or pharmacokinetics. For instance, the oxolane ring could reduce metabolic instability compared to erlotinib’s quinazoline core.

N-(4-Iodophenyl)oxolane-3-carboxamide

Structural Differences :

- The iodophenyl substituent replaces the ethynylphenyl group, introducing a heavy atom that may affect electronic properties and bioavailability.

Functional Implications :

- No direct pharmacological data are available, but the oxolane-carboxamide scaffold is shared with the target compound, suggesting modular synthetic utility .

Linomide (N-Phenylmethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide)

Structural Differences :

- Linomide features a quinoline-carboxamide core, contrasting with the oxolane-carboxamide in the target compound.

Functional Differences :

- Linomide exhibits antiangiogenic activity by inhibiting endothelial cell migration and invasion .

3-Chloro-N-phenyl-phthalimide

Structural Differences :

- A phthalimide core with a chloro substituent vs. the oxolane-carboxamide.

Functional Differences :

- Primarily used as a monomer in polyimide synthesis due to its high thermal stability .

- The target compound’s carboxamide and ethynyl groups suggest divergent applications, such as bioactive molecule synthesis.

Key Research Findings and Hypotheses

- Erlotinib Comparison : The ethynylphenyl group in both compounds may facilitate similar binding modes to kinase targets, but the oxolane-carboxamide’s reduced aromaticity could lower toxicity or improve solubility .

- Substituent Effects : Replacing iodine with ethynyl in oxolane-carboxamides may enhance cellular permeability due to the smaller, hydrophobic ethynyl group .

- Therapeutic Potential: Structural alignment with linomide suggests possible antiangiogenic applications, though experimental validation is required .

Biological Activity

N-(3-ethynylphenyl)oxolane-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including structure-activity relationships (SAR), synthesis methods, and biological evaluations.

1. Chemical Structure and Synthesis

N-(3-ethynylphenyl)oxolane-3-carboxamide features an oxolane ring, which is a five-membered cyclic ether, and an ethynylphenyl substituent that may enhance its interaction with biological targets. The compound can be synthesized through various methods, including microwave-assisted reactions and traditional organic synthesis techniques.

Synthesis Methods:

- Microwave-Assisted Synthesis: This method allows for rapid synthesis under controlled conditions, often resulting in higher yields and purities compared to conventional methods.

- Catalyst-Free Reactions: Recent advancements have introduced catalyst-free methodologies that are eco-friendly and cost-effective .

2.1 Antimicrobial Properties

Research indicates that N-(3-ethynylphenyl)oxolane-3-carboxamide exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness with Minimum Inhibitory Concentrations (MICs) ranging from 8 µg/mL to 64 µg/mL against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogens .

Table 1: Antimicrobial Activity of N-(3-ethynylphenyl)oxolane-3-carboxamide

| Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus ATCC 25923 | 8 |

| MRSA Clinical Strains | 16 - 64 |

2.2 Anticancer Activity

The compound has also been studied for its anticancer properties, particularly in the context of non-small cell lung cancer (NSCLC) and other malignancies. In vitro studies have shown that it can induce apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal human cell lines .

Table 2: Anticancer Activity Overview

| Cancer Type | Efficacy | Cytotoxicity (Normal Cells) |

|---|---|---|

| Non-Small Cell Lung Cancer | High | Low |

| Cervical Cancer | Moderate | Low |

| Melanoma | Moderate | Low |

3. Structure-Activity Relationship (SAR)

The SAR studies of N-(3-ethynylphenyl)oxolane-3-carboxamide reveal that modifications to the ethynyl group and the oxolane moiety significantly influence its biological activity. For example, the introduction of electron-withdrawing groups on the phenyl ring enhances antimicrobial potency while maintaining low toxicity profiles .

Case Study 1: Antimicrobial Evaluation

A detailed study evaluated the interaction between N-(3-ethynylphenyl)oxolane-3-carboxamide and bacterial transcription factors, demonstrating that it inhibits the NusB-NusE interaction crucial for bacterial RNA transcription. This mechanism underlies its antimicrobial effects .

Case Study 2: Cancer Cell Apoptosis

In another study focusing on cancer therapy, N-(3-ethynylphenyl)oxolane-3-carboxamide was shown to downregulate key survival pathways in cancer cells, leading to increased apoptosis rates. This was particularly evident in assays involving NSCLC cell lines where the compound effectively reduced cell viability without affecting normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.